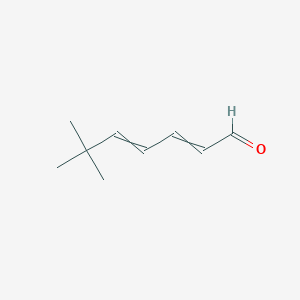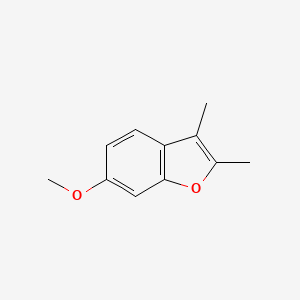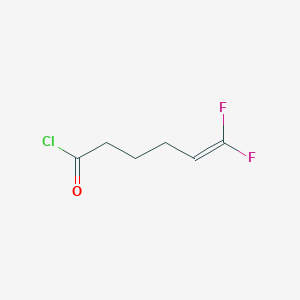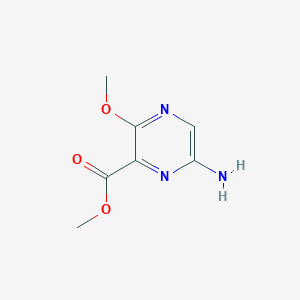
2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride is a chemical compound that features a unique combination of amino, chloro, and sulfanyl groups attached to a propionic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride typically involves the reaction of 2-chloroethanethiol with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a corresponding ethyl group under specific conditions.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfanyl group may also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
- 2-Amino-3-(2-chloroethylthio)-propionic acid
- 2-Amino-3-(2-bromoethylsulfanyl)-propionic acid
- 2-Amino-3-(2-iodoethylsulfanyl)-propionic acid
Comparison:
- Uniqueness: The presence of the chloro group in 2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride makes it more reactive towards nucleophiles compared to its bromo or iodo counterparts.
- Reactivity: The chloro derivative is generally less reactive than the bromo or iodo derivatives, making it more suitable for controlled reactions.
Propiedades
Número CAS |
89299-66-1 |
|---|---|
Fórmula molecular |
C5H11Cl2NO2S |
Peso molecular |
220.12 g/mol |
Nombre IUPAC |
2-amino-3-(2-chloroethylsulfanyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10ClNO2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,7H2,(H,8,9);1H |
Clave InChI |
FZKNTCNFTWGOOW-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)SCC(C(=O)O)N.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methoxyacetic acid](/img/structure/B8535846.png)










![1-[4-(Hydroxymethyl)piperidin-1-yl]butane-1,3-dione](/img/structure/B8535922.png)


